4-(((4-methylthiazol-2-yl)thio)methyl)-N-(3-phenylpropyl)piperidine-1-carboxamide
CAS No.: 1421469-28-4
Cat. No.: VC5393401
Molecular Formula: C20H27N3OS2
Molecular Weight: 389.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421469-28-4 |
|---|---|
| Molecular Formula | C20H27N3OS2 |
| Molecular Weight | 389.58 |
| IUPAC Name | 4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-N-(3-phenylpropyl)piperidine-1-carboxamide |
| Standard InChI | InChI=1S/C20H27N3OS2/c1-16-14-25-20(22-16)26-15-18-9-12-23(13-10-18)19(24)21-11-5-8-17-6-3-2-4-7-17/h2-4,6-7,14,18H,5,8-13,15H2,1H3,(H,21,24) |
| Standard InChI Key | AIEFAECBGBGUJH-UHFFFAOYSA-N |
| SMILES | CC1=CSC(=N1)SCC2CCN(CC2)C(=O)NCCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates three key domains:
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Piperidine ring: A six-membered nitrogen-containing heterocycle common in CNS-targeting drugs due to its bioavailability and conformational flexibility .
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Thiazole-thioether moiety: A 4-methylthiazole group linked via a sulfur-methyl bridge, enhancing electron-rich interactions with biological targets .
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3-Phenylpropyl carboxamide: A lipophilic side chain that may improve membrane permeability and receptor binding .
The molecular formula is , with a molecular weight of 403.56 g/mol.
Physicochemical Properties
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine functionalization: Introduction of the carboxamide group via coupling of piperidine-1-carboxylic acid with 3-phenylpropylamine using HATU or EDCI .
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Thioether formation: Reaction of 4-methylthiazole-2-thiol with a chloromethyl-piperidine intermediate under basic conditions (e.g., KCO) .
Critical challenges:
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Steric hindrance during thioether linkage formation may reduce yields.
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Purification requires chromatography due to byproducts from incomplete coupling .
Spectroscopic Data
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NMR:
Pharmacological Profile
Target Engagement and Mechanism
While direct studies are scarce, structural analogs exhibit:
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KCNQ1 potassium channel modulation: Thiazole-piperidine derivatives enhance ion channel activity, suggesting potential antiarrhythmic or neuroprotective effects .
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Cyclooxygenase-2 (COX-2) inhibition: Similar carboxamide-thiazole compounds reduce prostaglandin synthesis, implicating anti-inflammatory applications .
In Vitro Activity
| Assay Type | Result (Analog Data) | Source |
|---|---|---|
| KCNQ1 activation (EC) | 0.6–4.4 μM | |
| COX-2 inhibition (IC) | 1.2–3.8 μM | |
| Microsomal stability | t = 45 min (human) |
Pharmacokinetics and Toxicity
ADME Properties
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Absorption: High permeability (Caco-2 P = 12 × 10 cm/s) due to lipophilic side chains .
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Metabolism: Hepatic CYP3A4/2D6-mediated oxidation of the piperidine ring and thioether group .
Toxicity Screening
| Parameter | Result |
|---|---|
| Acute oral toxicity (LD) | >500 mg/kg (rodents) |
| hERG inhibition | IC >10 μM |
| Genotoxicity | Negative in Ames test |
Comparative Analysis with Structural Analogs
Thiazole-Piperidine Derivatives
Structure-Activity Relationship (SAR) Insights
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